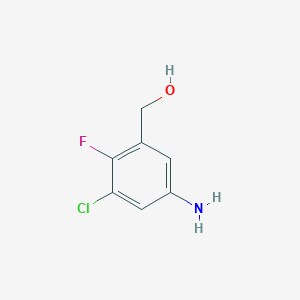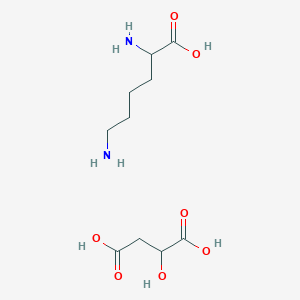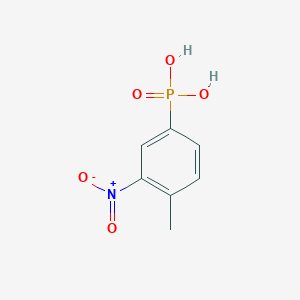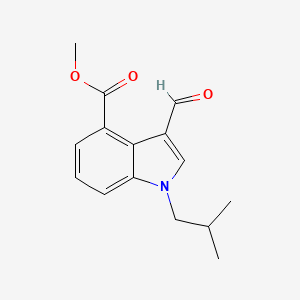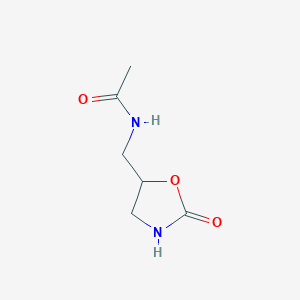
5-Acetylaminomethyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide is a synthetic compound belonging to the class of oxazolidinonesIt is known for its antimicrobial properties and is used in the treatment of infections caused by gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide typically involves the reaction of a carbamate with an oxazolidinone ring. One common method includes the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane. This reaction yields ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is then reacted with potassium phthalimide to produce the desired compound .
Industrial Production Methods
Industrial production of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly involving the acetamide group, can yield a variety of derivatives with potential biological activities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Aplicaciones Científicas De Investigación
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects compared to linezolid.
Radezolid: A second-generation oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide stands out due to its specific structural features, which confer unique antimicrobial properties. Its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10) |
Clave InChI |
RNJIQYVMKXWZBO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CNC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


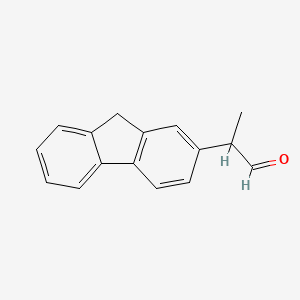
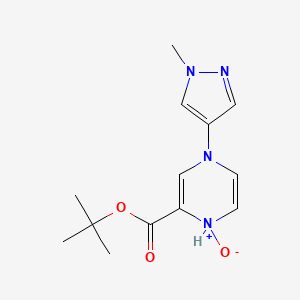
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)

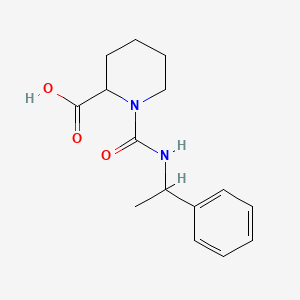
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)
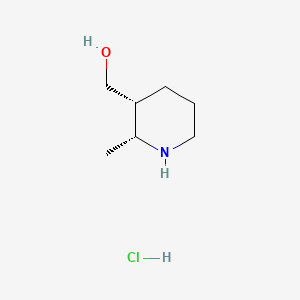
![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
